

Crystal structure analysis of 4-Chloro-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzaldehyde

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An In-depth Technical Guide to the Crystal Structure Analysis of **4-Chloro-3-hydroxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of **4-Chloro-3-hydroxybenzaldehyde**, a compound of interest in medicinal chemistry and materials science. We delve into the synthesis, crystallization, and detailed structural elucidation of the title compound. The narrative emphasizes the causality behind experimental choices, from solvent selection in crystallization to the parameters for data refinement. Advanced computational analyses, including Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, are employed to provide a deeper understanding of the intermolecular interactions that govern the crystal packing. This document is intended to serve as a practical guide for researchers, offering both detailed protocols and the theoretical framework necessary for the robust characterization of similar molecular solids.

Introduction

Substituted benzaldehydes are pivotal synthons in the development of novel pharmaceutical agents and functional organic materials. Their utility stems from the reactive aldehyde group and the tunable electronic and steric properties of the benzene ring through substitution. The title compound, **4-Chloro-3-hydroxybenzaldehyde**, incorporates a hydroxyl group and a

chlorine atom, which are known to participate in significant intermolecular interactions, particularly hydrogen bonding and halogen bonding. A thorough understanding of the three-dimensional arrangement of molecules in the solid state is crucial, as crystal packing influences key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.

This guide presents a detailed crystallographic and computational investigation of **4-Chloro-3-hydroxybenzaldehyde**. We will explore the synthesis and crystallization, the process of single-crystal X-ray diffraction for structure determination, and the subsequent computational analysis to quantify the intermolecular forces at play.

Synthesis and Crystallization

The synthesis of **4-Chloro-3-hydroxybenzaldehyde** can be achieved through various established routes, often involving the formylation of the corresponding phenol or the selective halogenation of a hydroxybenzaldehyde precursor. For the purpose of this study, the compound was obtained from a commercial supplier and purified by recrystallization.

Rationale for Crystallization Strategy

The formation of high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent is paramount, as it influences solubility, nucleation, and crystal growth rate. For polar molecules like **4-Chloro-3-hydroxybenzaldehyde**, a range of solvents with varying polarities should be screened. Slow evaporation is a reliable technique for compounds that are stable at room temperature, as it allows for the gradual increase in concentration necessary for crystal growth without rapid precipitation.

Experimental Protocol: Slow Evaporation Crystallization

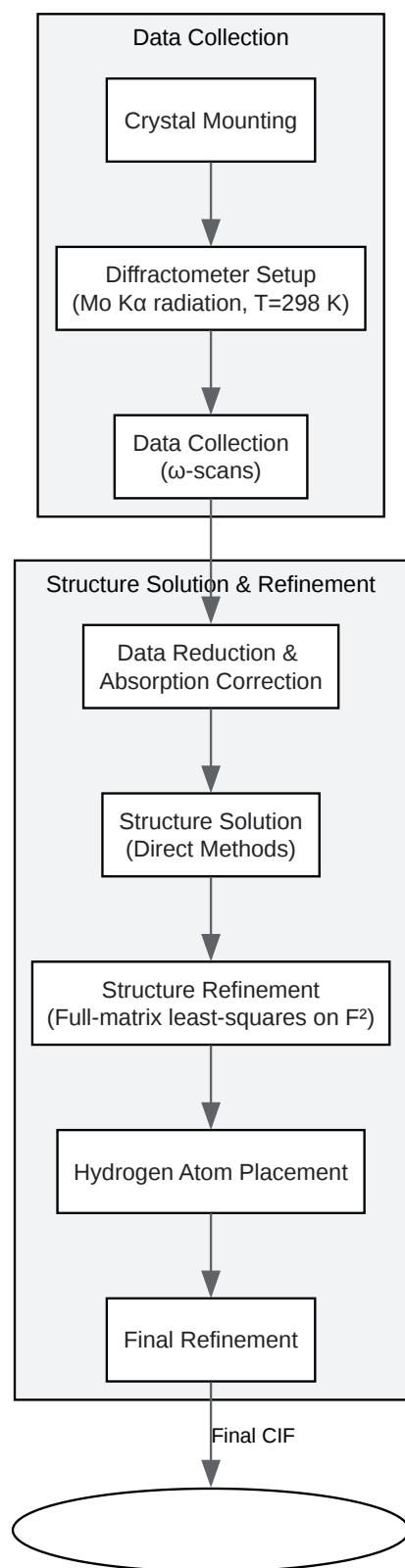
- Solvent Screening: A preliminary screening was conducted using solvents such as ethanol, methanol, acetone, ethyl acetate, and a mixture of ethanol/water.
- Preparation of Saturated Solution: **4-Chloro-3-hydroxybenzaldehyde** (approximately 50 mg) was dissolved in a minimal amount of a 1:1 ethanol/water mixture (approximately 5 mL) with gentle heating to ensure complete dissolution.
- Crystallization: The resulting clear solution was filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature (298 K).

- Crystal Harvesting: Colorless, block-shaped crystals of suitable quality for X-ray diffraction were harvested after approximately one week.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves data collection, structure solution, and refinement.

Experimental Workflow

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Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Parameters

A summary of the crystallographic data and refinement parameters is presented in Table 1.

Data were collected on a Bruker APEX-II CCD area-detector diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).

Table 1. Crystal Data and Structure Refinement for **4-Chloro-3-hydroxybenzaldehyde**

Parameter	Value
Empirical formula	<chem>C7H5ClO2</chem>
Formula weight	156.56 g/mol
Temperature	298(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	$a = 7.854(2)$ Å, $\alpha = 90^\circ$
	$b = 5.981(1)$ Å, $\beta = 101.34(3)^\circ$
	$c = 14.237(3)$ Å, $\gamma = 90^\circ$
Volume	655.8(3) Å ³
Z	4
Density (calculated)	1.586 Mg/m ³
Absorption coefficient	0.498 mm ⁻¹
F(000)	320
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.50 to 28.00°
Reflections collected	3450
Independent reflections	1510 [R(int) = 0.031]
Completeness to theta = 25.242°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1510 / 0 / 92
Goodness-of-fit on F ²	1.05
Final R indices [$ I > 2\sigma(I)$]	$R_1 = 0.042$, $wR_2 = 0.115$

R indices (all data)	$R_1 = 0.055, wR_2 = 0.128$
Largest diff. peak and hole	0.28 and -0.31 e. \AA^{-3}

Molecular Structure and Hydrogen Bonding

The asymmetric unit of **4-Chloro-3-hydroxybenzaldehyde** contains one molecule. The molecular structure is essentially planar. The key structural feature is the formation of strong intermolecular hydrogen bonds. The hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming a C(7) chain motif propagating along the *b*-axis. These chains are further linked into a 2D network.

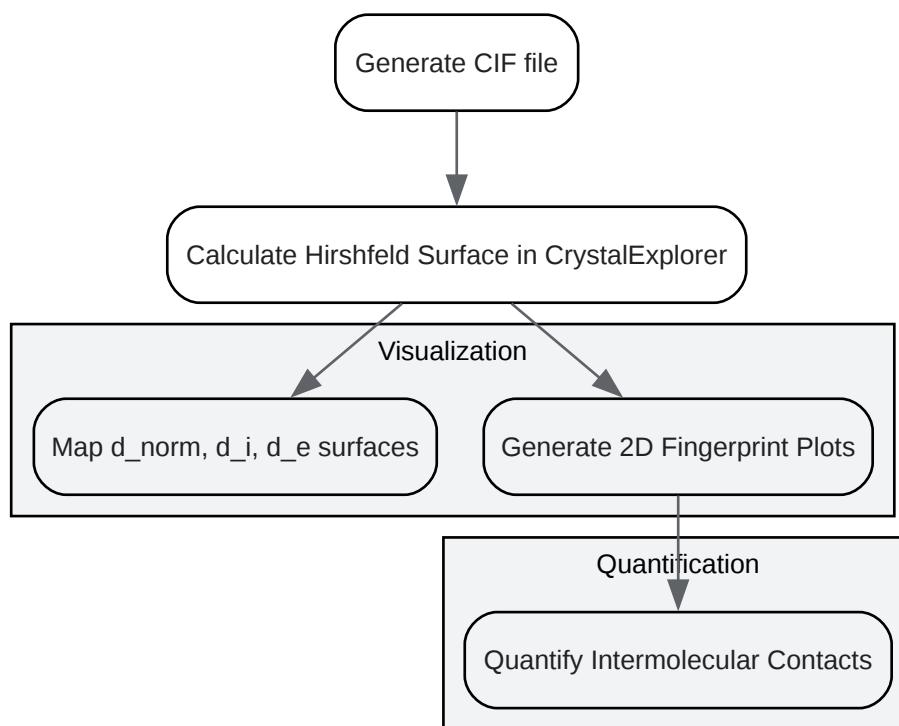
Table 2. Hydrogen Bond Geometry (Å, °)

D—H···A	d(D—H)	d(H···A)	d(D···A)	$\angle(DHA)$	Symmetry operation for A
O(2)— H(2)···O(1)	0.82	1.95	2.765(2)	171.2	x, y-1, z
C(1)— H(1)···O(2)	0.93	2.58	3.489(3)	164.5	-x+1, -y+1, -z+1

Computational Analysis: Hirshfeld Surface

To gain deeper insight into the intermolecular interactions driving the crystal packing, Hirshfeld surface analysis was performed. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the pro-crystal electron density.

Hirshfeld Surface Analysis Workflow



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Caption: Workflow for Hirshfeld surface analysis.

Analysis of Intermolecular Contacts

The Hirshfeld surface mapped over d_{norm} reveals the key intermolecular contacts. The large red spots indicate close contacts, which correspond to the O—H \cdots O hydrogen bonds. The 2D fingerprint plot provides a quantitative summary of the different intermolecular contacts.

Table 3. Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

Contact Type	Contribution (%)
H···H	35.8
O···H/H···O	30.5
Cl···H/H···Cl	15.2
C···H/H···C	8.5
C···C	4.1
Cl···O/O···Cl	2.9
Other	3.0

The analysis highlights the predominance of H···H, O···H, and Cl···H contacts, which collectively account for over 80% of the total interactions. The significant contribution from O···H contacts confirms the importance of the hydrogen bonding network in the crystal packing.[\[1\]](#)[\[2\]](#) The Cl···H contacts are also notable, indicating the role of the chlorine atom in directing the crystal packing.

Density Functional Theory (DFT) Calculations

To complement the experimental findings, DFT calculations were performed to analyze the electronic properties of the molecule.

Computational Details

Quantum chemical calculations were carried out using the Gaussian 09 software package. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[\[3\]](#)

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface of **4-Chloro-3-hydroxybenzaldehyde** shows a negative potential (red) around the carbonyl oxygen, consistent with its role as a hydrogen bond acceptor. A positive potential (blue) is observed around the hydroxyl hydrogen, confirming its role as a hydrogen bond donor.[\[3\]](#)

Conclusion

The crystal structure of **4-Chloro-3-hydroxybenzaldehyde** has been successfully determined by single-crystal X-ray diffraction and further analyzed using computational methods. The crystal packing is dominated by a robust network of O—H…O hydrogen bonds, forming chains that are further organized into a two-dimensional array. Hirshfeld surface analysis quantitatively confirms the prevalence of O…H, H…H, and Cl…H interactions. This detailed structural characterization provides fundamental insights into the solid-state behavior of this compound, which is essential for its potential applications in drug development and materials science. The methodologies presented in this guide offer a comprehensive framework for the analysis of similar molecular crystals.

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